6-(4-methoxybenzyl)-4-phenyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione
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Description
6-(4-methoxybenzyl)-4-phenyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a useful research compound. Its molecular formula is C20H19N3O3 and its molecular weight is 349.39. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives have been reported to inhibit cdk2 . CDK2 is a cyclin-dependent kinase, which plays a crucial role in cell cycle regulation .
Mode of Action
Similar compounds have been shown to inhibit cdk2, leading to significant alterations in cell cycle progression . This inhibition can result in the induction of apoptosis within cells .
Biochemical Pathways
Cdk2 inhibition can affect the cell cycle progression pathway . CDK2 is involved in the G1/S and G2/M transition phases of the cell cycle . Inhibition of CDK2 can lead to cell cycle arrest, thereby inhibiting the proliferation of cancer cells .
Pharmacokinetics
Most of the synthesized compounds similar to this one were predicted to have good pharmacokinetic properties in a theoretical kinetic study .
Result of Action
Similar compounds have been shown to significantly inhibit the growth of various cell lines . They also induce apoptosis within cells .
Properties
IUPAC Name |
6-[(4-methoxyphenyl)methyl]-4-phenyl-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3/c1-26-15-9-7-13(8-10-15)11-23-12-16-17(19(23)24)18(22-20(25)21-16)14-5-3-2-4-6-14/h2-10,18H,11-12H2,1H3,(H2,21,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHMOKRYXLMMCJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2CC3=C(C2=O)C(NC(=O)N3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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